4-(2-Chlorophenyl)-1h-1,2,3-triazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2H-triazole |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12) |
InChI Key |
PINMMJBKQZJEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=C2)Cl |
Origin of Product |
United States |
Reactivity Profiles and Chemical Transformations of 4 2 Chlorophenyl 1h 1,2,3 Triazole
Influence of Substituent Position and Electronic Properties on Activity
The biological activity of triazole-based inhibitors is highly dependent on the nature, position, and electronic properties of substituents on the associated phenyl rings.
Position of Halogens: The placement of halogen atoms can dramatically alter efficacy. In one study of cholinesterase inhibitors, a 2-chloro substituent on a phenyl ring significantly improved activity, whereas moving the chlorine to the para-position or replacing it with other groups greatly reduced potency. nih.gov Similarly, in a series of indole–triazole hybrids, a 3,4-dichlorophenyl moiety resulted in excellent cytotoxicity against the Hep-G2 liver cancer cell line. researchgate.net
Electronic Properties: The activity is influenced by both electron-withdrawing groups (like -Cl, -F, -CF₃) and electron-donating groups (like -CH₃, -OCH₃). nih.govmdpi.com However, the optimal electronic nature is context-dependent. For instance, in one series of BuChE inhibitors, substitution at the para-position of a phenyl-1,2,3-triazole with either an electron-donating (4-methoxy) or an electron-withdrawing (4-fluoro) group led to a decrease in activity compared to the unsubstituted analog. nih.gov This highlights the complex interplay between electronic effects, steric factors, and the specific topology of the target's binding site.
Table 2: Effect of Phenyl Substituents on Biological Activity in Different Compound Series
| Compound Series | Substituent Change | Effect on Activity | Reference |
|---|---|---|---|
| Acetoxy genipin (B1671432)–1,2,3-triazole analogs | p-F or p-OCH₃ on phenyl ring | Decrease in BuChE inhibition | nih.gov |
| Coumarin–1,2,3-triazole derivatives | 2-Cl on phenyl ring | Significant improvement in AChE inhibition | nih.gov |
| Indole–triazole hybrids | 3,4-dichloro on phenyl ring | Excellent anti-Hep-G2 cancer efficacy | researchgate.net |
Role of Atropisomerism in Determining Biological Efficacy
Atropisomerism is a form of chirality arising from hindered rotation around a single bond, which can lead to distinct, non-interconverting stereoisomers. nih.gov This phenomenon is particularly relevant for compounds with bulky ortho-substituents on biaryl systems.
In the context of triazole-based inhibitors, the presence of a 2-chlorophenyl group can induce atropisomerism due to sterically hindered rotation around the bond connecting it to the core structure. acs.org Research on a series of 1,2,4-triazole-based inhibitors found that all compounds featuring a "South 2-chlorophenyl group" existed as stable atropisomers. acs.org Crucially, these individual isomers exhibited significantly different biological potencies, with one isomer being up to 30-60 times more active than the other. acs.org This demonstrates that a specific three-dimensional conformation dictated by the atropisomeric axis is essential for optimal binding and efficacy.
Lead Optimization Strategies and Analog Design
Lead optimization of triazole-based inhibitors often focuses on improving potency, selectivity, and physicochemical properties by modifying the peripheral substituents.
Addressing Atropisomerism: When atropisomerism leads to a mixture of active and inactive isomers, a key optimization strategy is to modify the structure to eliminate it while preserving the desired binding conformation. For example, the problematic 2-chlorophenyl group that caused atropisomerism was successfully replaced with a 2-fluorophenyl group. acs.orgsymeres.com The smaller fluorine atom did not create a sufficient rotational barrier to cause atropisomerism at room temperature, yet it occupied the same space in the target's active site, thereby retaining acceptable efficacy. acs.orgsymeres.com
Systematic Substituent Modification: A common strategy involves the systematic modification of substituents on the phenyl rings. In the design of PXR inhibitors based on a 1H-1,2,3-triazole scaffold, repositioning a tert-butyl group from the 4-position to the 3-position of a phenyl ring resulted in an analog with improved binding and antagonist activity. nih.gov This highlights how subtle positional changes can optimize interactions within the target's binding pocket.
Applications in Specialized Chemical Disciplines
Agrochemistry Research and Development
While the triazole family of compounds is a cornerstone of modern agrochemistry, particularly the 1,2,4-triazole (B32235) isomers known for their potent fungicidal action, specific data on the agrochemical applications of 4-(2-Chlorophenyl)-1H-1,2,3-triazole are not widely reported. The following sections discuss the potential applications based on the activities of related triazole derivatives.
Herbicidal and Insecticidal Potential of Triazole Derivatives
Catalysis and Ligand Design in Organic Synthesis
The nitrogen-rich 1,2,3-triazole ring is an excellent coordinating moiety, making it a valuable component in the design of ligands for catalysis.
Use as Ligands in Metal-Catalyzed Reactions
The 4-phenyl-1H-1,2,3-triazole framework is a versatile ligand in organometallic chemistry. nih.govacs.org It can coordinate to metal centers in several ways, making it a highly tunable component for catalysts. For instance, derivatives like 1-methyl-4-phenyl-1H-1,2,3-triazole have been successfully used as cyclometalating ligands to create photoactive cationic iridium(III) complexes. nih.govacs.org In these complexes, the ligand coordinates to the iridium center through both a nitrogen atom of the triazole ring and a carbon atom of the phenyl ring, forming a stable C^N chelate structure. nih.gov
This chelating ability allows for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes. nih.govacs.org Such complexes have applications in areas like luminescent materials and photocatalysis. The presence of a chloro-substituent on the phenyl ring, as in this compound, would be expected to modulate these properties through its electron-withdrawing inductive effects.
Organocatalytic Applications
Currently, there is no significant body of research detailing the use of this compound or its close derivatives in organocatalysis.
Coordination Chemistry and Metal Complex Formation
The ability of 4-aryl-1,2,3-triazoles to form stable complexes with a variety of transition metals is well-documented. The triazole ring can act as a neutral N-donor ligand, and its coordination behavior can be influenced by substituents on the ring and the aryl group.
Studies on related ligands, such as 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (B92270) (PTMP), show that the triazole can coordinate to metals like Co(II), Ni(II), and Zn(II) via its N2 atom as part of a larger chelating system. researchgate.net The N2 nitrogen of the 1,2,3-triazole ring is a common point of coordination. acs.org Research on iridium and rhodium complexes has demonstrated that the triazole ring's N2 and N3 atoms can both be involved in coordination, leading to the formation of diverse mono- and dinuclear structures. acs.org
For a ligand like this compound, coordination would likely involve one of the triazole's nitrogen atoms binding to a metal center. The specific geometry and stability of the resulting complex would be influenced by the metal ion, other participating ligands, and the steric and electronic effects of the 2-chlorophenyl group. The versatility of 4-phenyl-1,2,3-triazole derivatives in forming complexes with metals such as iridium, rhodium, palladium, and ruthenium highlights their importance in constructing new coordination materials and supramolecular architectures. nih.govresearchgate.netacs.org
Design and Synthesis of this compound-based Ligands for Metal Ions
The design of ligands incorporating the this compound scaffold is centered on the coordinating capabilities of the triazole ring's nitrogen atoms. ripublication.com These nitrogen atoms act as donor sites, allowing the molecule to chelate with metal ions. nih.gov The synthesis of these ligands often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. nih.gov
By modifying the core structure with additional functional groups, chemists can create polydentate ligands that bind to metal centers through multiple atoms, enhancing the stability of the resulting complex. For instance, introducing groups like thiols or amines can create bidentate or tridentate ligands that form stable five- or six-membered chelate rings with metal ions. nih.goveajournals.org The synthesis of metal complexes typically involves reacting the triazole-based ligand with a suitable metal salt (e.g., acetates or chlorides) in a solvent like ethanol, often under reflux, to yield the desired coordination compound. nih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to influence the final structure of the complex. nih.gov
Structural Characterization of Metal-Triazole Complexes
Key characterization techniques include:
Spectroscopic Methods:
FTIR Spectroscopy: Infrared spectroscopy helps identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (like C=N or N-N of the triazole ring) upon complexation. nih.govuobaghdad.edu.iq The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. eajournals.org
NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and confirm its structure. nih.govuobaghdad.edu.iq Changes in the chemical shifts of protons and carbons near the coordination sites in the complex can provide insights into the binding mode.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in proposing the geometry (e.g., octahedral, tetrahedral, or square planar). nih.govekb.eg
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination number, and the precise geometry of the metal center. mdpi.com For example, crystal structures of related triazole complexes have revealed linear arrays of metal ions bridged by triazole ligands. mdpi.com
Other Techniques: Molar conductivity measurements are used to determine whether the complexes are electrolytes or non-electrolytes. uobaghdad.edu.iq Magnetic susceptibility measurements help in determining the geometry of the complexes based on the magnetic moment of the central metal ion. ripublication.comnih.gov
These characterization studies have shown that triazole-based ligands can act as bidentate or tridentate chelators, leading to various coordination geometries such as octahedral, tetrahedral, and square planar, depending on the metal ion and other coordinated ligands. ripublication.comnih.govekb.egnih.gov
Table 1: Geometries of Various Transition Metal Complexes with Triazole-Based Ligands
| Metal Ion | Proposed Geometry | Reference |
|---|---|---|
| Co(II), Ni(II) | Octahedral / Tetrahedral | ripublication.comekb.eg |
| Cu(II) | Square Planar / Tetrahedral | ripublication.comnih.gov |
| Zn(II), Cd(II) | Tetrahedral | nih.govekb.eg |
| Cr(III), Fe(III) | Octahedral | ripublication.comeajournals.org |
| Pd(II) | Square Planar | ekb.eg |
This table is generated based on data from various triazole derivatives to illustrate common coordination geometries.
Investigation of Enhanced Biological Activities in Metal Complexes
A significant driver for the synthesis of metal complexes with triazole-based ligands is the observation that coordination to a metal ion can substantially enhance the biological activity of the parent organic molecule. nih.govresearchgate.net This synergistic effect is a well-documented phenomenon in medicinal inorganic chemistry.
Research has shown that while the free triazole ligand might exhibit moderate antimicrobial activity, its corresponding metal complexes often show significantly greater potency against various bacterial and fungal strains. nih.govuomustansiriyah.edu.iqresearchgate.net For example, studies on Co(II) and Ni(II) complexes with 1,2,3-triazole demonstrated a marked increase in the radius of the inhibition zone against fungi and bacteria compared to the metal salts or the ligand alone. nih.gov The chelation is thought to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. thesciencein.org Once inside the cell, the complex can interfere with normal cellular processes more effectively.
Advanced Materials Science Applications
The delocalized π-electron system inherent in the aromatic structure of this compound makes it a promising candidate for applications in advanced materials, particularly in optics and photonics.
Exploration of Non-Linear Optical (NLO) Properties
Organic materials with significant non-linear optical (NLO) properties are crucial for developing technologies in optical communication, data storage, and optical limiting. researchgate.netacrhem.org Triazole derivatives are of great interest in this field due to their extended π-conjugated systems, which can be easily modified with electron-donating and electron-accepting groups to enhance their NLO response. ijcrt.org
Table 2: Calculated NLO Properties for Representative Triazole Derivatives
| Compound | Property | Value | Significance | Reference |
|---|---|---|---|---|
| Triazole Derivative 7c | First Hyperpolarizability (β₀) | 6.317 x 10⁻³⁰ esu | Potential for NLO applications | nih.gov |
| Triazole Derivative 7c | Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu | Promising for NLO materials | nih.gov |
| QTM (Triazole Derivative) | First Hyperpolarizability (β₀) | 6x that of Urea | Good NLO active character | ijcrt.org |
This table presents data from different triazole derivatives to illustrate the NLO potential of this class of compounds.
Photophysical Properties (e.g., Fluorescence, Luminescence)
Derivatives of 1,2,3-triazole have been investigated for their promising photophysical properties, including fluorescence and luminescence. nih.govrsc.org These properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the aromatic rings, which can be used to tune the emission color and quantum yield. nih.govnih.gov
Compounds featuring a 1,2,3-triazole core can act as "push-pull" chromophores, where electron-donating and electron-withdrawing groups are attached to the π-conjugated system. This architecture facilitates intramolecular charge transfer upon photoexcitation, which is often responsible for strong fluorescence. nih.gov Studies on 4,5-disubstituted 1,2,3-triazoles have shown that they can be highly fluorescent across a wide spectral range (350–600 nm) with large Stokes shifts (the difference between the absorption and emission maxima), a desirable property for applications in bioimaging and fluorescent labels. nih.gov The fluorescence quantum yields can be quite high, making them efficient luminophores. nih.govresearchgate.net The specific substitution pattern on the phenyl rings attached to the triazole core plays a critical role in determining the exact emission wavelength and intensity. nih.gov Therefore, this compound serves as a valuable scaffold for designing new fluorescent materials with tailored optical properties. nih.gov
Future Research Directions and Interdisciplinary Potential
Development of Novel and Sustainable Synthetic Methodologies for 4-(2-Chlorophenyl)-1H-1,2,3-Triazole and its Derivatives
The synthesis of 1,2,3-triazole derivatives has been revolutionized by the principles of green chemistry, moving away from hazardous reagents and high energy consumption. rsc.org Future research should focus on adapting and optimizing these sustainable methods for the specific synthesis of this compound.
Key areas for development include:
Green Solvents: Traditional organic solvents can be replaced with environmentally benign alternatives. Research into utilizing solvents like water, glycerol, and deep eutectic solvents (DES) for the synthesis of this specific triazole is a promising avenue. consensus.app For instance, the biodegradable solvent Cyrene™, derived from cellulose, has been successfully used for the synthesis of other 1,2,3-triazoles and offers a non-toxic alternative to solvents like DMF and NMP. researchgate.netnih.gov
Reusable Catalysts: The development of robust, heterogeneous catalysts can significantly improve the sustainability of the synthesis. Zinc-based nanocrystals (ZnO-CTAB) have been reported as an efficient and reusable catalyst for the regioselective synthesis of N-unsubstituted 1,2,3-triazoles in water, a methodology that could be explored for the target compound. rsc.org
Energy-Efficient Protocols: Exploring non-conventional energy sources such as ultrasound and microwave irradiation can lead to shorter reaction times and reduced energy consumption. itmedicalteam.pl Visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) in water represents another mild and sustainable synthetic condition. consensus.app
One-Pot, Multi-Component Reactions: Designing one-pot, three-component reactions involving an organic halide, a terminal alkyne, and sodium azide (B81097) avoids the isolation of potentially hazardous organic azide intermediates. consensus.appnih.gov This approach enhances safety and efficiency, aligning with the principles of green chemistry. rsc.org
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
While various 1,2,3-triazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, a detailed understanding of their interactions with biological targets at the molecular level is often lacking. tandfonline.comnih.gov For this compound, future research should prioritize elucidating its mechanism of action to guide further development.
Prospective research methodologies include:
Structural Biology: X-ray crystallography and NMR spectroscopy can be employed to determine the three-dimensional structure of the compound bound to its biological target (e.g., an enzyme or receptor). This provides invaluable insight into the specific binding interactions.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics, providing a deeper understanding of the thermodynamics of the interaction.
Molecular Probes: The synthesis of tagged derivatives of this compound can help in identifying its cellular targets through techniques like affinity chromatography or fluorescence imaging.
Enzyme Kinetics: Detailed kinetic studies can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor of a target enzyme, which is crucial for understanding its biological effect.
Rational Design and Synthesis of Next-Generation Analogues with Tuned Specificity
The 1,2,3-triazole core is a versatile scaffold that can be readily functionalized, making it an ideal candidate for rational drug design. researchgate.netirjrr.com By systematically modifying the structure of this compound, it is possible to develop next-generation analogues with enhanced potency, improved selectivity, and optimized pharmacokinetic properties.
Key strategies in this area involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the chlorophenyl ring and other positions of the triazole nucleus is essential. For example, introducing different substituents on the phenyl ring or attaching various functional groups to the triazole nitrogen atoms can systematically probe the chemical space to identify key structural features for biological activity.
Molecular Hybridization: A powerful strategy involves combining the this compound moiety with other known pharmacophores to create hybrid molecules. iosrjournals.org This approach aims to achieve synergistic effects or multi-target activity, which can be particularly beneficial for complex diseases like cancer. nih.govnih.gov For instance, linking the triazole to structures like genipin (B1671432) has been explored for anti-Alzheimer's activity. nih.gov
Peptidomimetics: The triazole ring can be incorporated into peptide structures as a stable, redox-insensitive mimetic of a disulfide bridge. chemrxiv.org This allows for the creation of constrained cyclic peptides with enhanced conformational stability and physicochemical properties, a promising direction for developing novel therapeutics. chemrxiv.org
Exploration of Emerging Applications in Functional Materials
Beyond its biological potential, the 1,2,3-triazole ring possesses unique chemical and physical properties that make it an attractive building block for functional materials. researchgate.net The high dipole moment, aromatic character, and hydrogen bonding capabilities of the triazole ring can be exploited in materials science. irjrr.com
Future research could investigate the potential of this compound and its polymers in areas such as:
Supramolecular Chemistry: The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing self-assembling systems and molecular receptors for ion sensing. irjrr.com
Corrosion Inhibitors: The nitrogen atoms in the triazole ring can coordinate with metal surfaces, suggesting potential applications as corrosion-retarding agents. irjrr.com
Fluorescent Chemosensors: By incorporating fluorogenic moieties, derivatives of this compound could be developed as selective chemosensors for detecting specific ions or molecules. irjrr.com
Polymer Chemistry: Poly-1,2,3-triazoles are functional materials with widespread applications. irjrr.com Investigating the polymerization of monomers based on this compound could lead to new materials with unique optical, electronic, or mechanical properties.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental synthesis is a cornerstone of modern chemical and pharmaceutical research. researchgate.net Applying this integrated approach to the study of this compound can significantly accelerate the discovery and optimization process.
This interdisciplinary strategy would involve:
Molecular Docking: In silico docking studies can predict the binding modes and affinities of designed analogues with their biological targets. nih.gov This allows for the prioritization of compounds for synthesis, saving time and resources. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity, providing predictive models to guide the design of more potent compounds.
Artificial Intelligence (AI): AI-driven drug discovery platforms can analyze vast datasets to identify novel triazole derivatives with high therapeutic potential, speeding up the identification of promising lead compounds. researchgate.net
Iterative Design-Synthesis-Test Cycles: The most effective approach involves a continuous loop where computational predictions guide the synthesis of new analogues. These compounds are then experimentally tested, and the results are fed back into the computational models to refine them, leading to a more efficient discovery pipeline.
Q & A
Q. Data Contradiction Analysis :
- Example : Discrepancies in antimicrobial efficacy may stem from bacterial strain variability (e.g., Gram-positive vs. Gram-negative). Standardized CLSI/M07-A9 protocols and log-phase culture preparation ensure consistency .
Q. Advanced Characterization :
Q. Biological Assay Design :
- IDO inhibition : Use HeLa cells transfected with IDO plasmids and measure kynurenine via HPLC .
- Antimicrobial testing : Include positive controls (e.g., ciprofloxacin) and assess biofilm disruption via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
